molecular formula C28H25N7O2 B2603801 [1,1'-biphenyl]-4-yl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920183-81-9

[1,1'-biphenyl]-4-yl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Número de catálogo: B2603801
Número CAS: 920183-81-9
Peso molecular: 491.555
Clave InChI: PUUOKYMJCCOWOE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of similar compounds has been achieved through copper-catalyzed approaches . A microwave-assisted copper-catalyzed approach was used to develop a concise route using various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides . This strategy afforded a series of twenty-seven glycohybrids up to 98% yield with diverse stereochemistry .


Molecular Structure Analysis

The molecular structure of similar compounds has been solved and refined using software packages like Bruker SHELXTL . The pharmacophore model was generated based on the mentioned crystal structure and contained eight features: four hydrogen bond donors (HBD), three hydrogen bond acceptors (HBA), one hydrophobic group .


Chemical Reactions Analysis

The Cu(I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) with synthesized glycone and aglycone intermediates was used to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, N-((6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide, a yellowish solid, has a melting point of 215–217 °C .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

Research has demonstrated the synthesis of novel compounds with structures related to the specified chemical, focusing on their antimicrobial activities. Bektaş et al. (2007) synthesized a range of 1,2,4-triazole derivatives, highlighting their potential against various microorganisms, indicating a broad interest in such structures for antimicrobial purposes (Bektaş et al., 2007).

Biological Activity of Triazole Analogues

Nagaraj et al. (2018) explored the synthesis and biological activity of triazole analogues, including compounds with structural similarities to the specified chemical, showing significant inhibition of bacterial growth. This research underscores the potential of such compounds in developing new antibacterial agents (Nagaraj et al., 2018).

Inhibition of Tubulin Polymerization

A study by Prinz et al. (2017) focused on N-heterocyclic (4-phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine, which showed potent inhibition of tubulin polymerization. This research suggests a promising avenue for the development of new anticancer agents, highlighting the therapeutic applications of compounds structurally related to the specified chemical (Prinz et al., 2017).

Anticonvulsant Drug Candidate Development

Severina et al. (2021) reported on the development and validation of an HPLC method for determining related substances in a novel anticonvulsant agent, Epimidin. This underscores the interest in compounds with structural similarities to the specified chemical in the context of developing new treatments for neurological conditions (Severina et al., 2021).

Imaging of Cerebral Adenosine A2A Receptors

Zhou et al. (2014) synthesized and evaluated Preladenant, a tracer for PET imaging of cerebral adenosine A2A receptors, indicating the utility of structurally similar compounds in neuroimaging and the study of neurological disorders (Zhou et al., 2014).

Safety and Hazards

The safety and hazards of similar compounds have been evaluated through in vitro assays. The most potent compound in one series had an EC50 value below 1 μM with no cytotoxicity detected up to 668 μM, therefore affording a selectivity index greater than 600 .

Propiedades

IUPAC Name

[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N7O2/c1-37-24-13-11-23(12-14-24)35-27-25(31-32-35)26(29-19-30-27)33-15-17-34(18-16-33)28(36)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-14,19H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUOKYMJCCOWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.